1-Methyl-4-phenylpyrimidin-1-ium iodide chemical structure vs MPP+
1-Methyl-4-phenylpyrimidin-1-ium iodide chemical structure vs MPP+
Topic: 1-Methyl-4-phenylpyrimidin-1-ium iodide chemical structure vs MPP+ Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Decoupling Dopaminergic Uptake from Mitochondrial Inhibition
Executive Summary
This technical guide provides a structural and functional comparison between the Parkinsonian neurotoxin MPP+ (1-methyl-4-phenylpyridinium) and its structural analog, 1-methyl-4-phenylpyrimidin-1-ium .
While MPP+ is the established gold standard for modeling dopaminergic neurodegeneration, the pyrimidine analog serves a critical, yet often overlooked, role as a mechanistic probe . Research indicates that while the pyrimidine analog retains high affinity for the dopamine transporter (DAT), it fails to inhibit mitochondrial Complex I effectively.[1] This specific structure-activity divergence makes it an essential tool for distinguishing between transport kinetics and intracellular respiratory toxicity in drug development pipelines.
Chemical Structure & Properties[2][3][4][5][6][7]
The fundamental difference lies in the central aromatic ring: a pyridine (one nitrogen) versus a pyrimidine (two nitrogens). This single atomic substitution drastically alters the electronic landscape of the molecule without significantly changing its steric footprint.
Structural Comparison
| Feature | MPP+ (The Toxin) | 1-Methyl-4-phenylpyrimidin-1-ium (The Probe) |
| IUPAC Name | 1-Methyl-4-phenylpyridin-1-ium iodide | 1-Methyl-4-phenylpyrimidin-1-ium iodide |
| Core Ring | Pyridine (Azabenzene) | Pyrimidine (1,3-Diazabenzene) |
| Heteroatoms | 1 Nitrogen (Quaternary) | 2 Nitrogens (1 Quaternary, 1 Tertiary) |
| Charge Localization | Delocalized over the pyridine ring | Delocalized, but altered by the 2nd electronegative N |
| Lipophilicity (LogP) | Higher (More Lipophilic) | Lower (More Hydrophilic due to extra N) |
| Electronic Effect | High resonance stabilization | Electron-deficient ring (π-deficient) |
Visualization of Chemical Structures
The following diagram contrasts the atomic connectivity of both compounds.
Caption: Structural decomposition showing the identical peripheral groups (Phenyl, Methyl) anchored to differing core heterocycles.
Biological Mechanism: The "Fork in the Road"
The utility of the pyrimidine analog arises from its ability to "trick" the dopamine transporter without poisoning the mitochondria. This separation of function is vital for validating neuroprotective drugs—ensuring a drug protects the mitochondria rather than simply blocking uptake.
Mechanism of Action Comparison
| Step in Toxicity Pathway | MPP+ Behavior | Pyrimidine Analog Behavior | Consequence |
| 1. Recognition | Substrate for DAT | Substrate for DAT | Both compounds bind to the transporter. |
| 2. Transport | Active uptake into neuron | Active uptake into neuron | Both accumulate intracellularly. |
| 3. Mitochondrial Entry | High accumulation (ΔΨm driven) | Accumulates, but potentially less efficient | Both are lipophilic cations. |
| 4. Complex I Binding | Potent Inhibition | Weak / No Inhibition | CRITICAL DIVERGENCE |
| 5. ATP Depletion | Severe | Negligible | Pyrimidine analog does not kill the cell. |
Mechanistic Pathway Diagram
Caption: The divergence of toxicity pathways. Both compounds enter the neuron, but only MPP+ successfully inhibits mitochondrial respiration.
Experimental Protocols
To verify the identity and activity of these compounds, the following protocols are recommended. These are designed to be self-validating: if the pyrimidine analog causes toxicity, the synthesis or cell line is likely compromised.
Synthesis of 1-Methyl-4-phenylpyrimidin-1-ium Iodide
Note: This synthesis follows standard quaternization procedures for nitrogen heterocycles.
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Reagents: 4-Phenylpyrimidine (1.0 eq), Methyl Iodide (excess, 3-5 eq), Acetonitrile (anhydrous).
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Procedure:
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Dissolve 4-phenylpyrimidine in anhydrous acetonitrile under inert atmosphere (N2 or Ar).
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Add Methyl Iodide dropwise at room temperature.
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Reflux at 60-80°C for 12–24 hours. The solution typically turns yellow/orange.
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Cool to 0°C to precipitate the quaternary salt.
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Filter and wash with cold diethyl ether to remove unreacted starting material.
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Validation:
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1H NMR: Look for the distinct N-Methyl singlet shift (approx. 4.0–4.5 ppm). The pyrimidine protons will be significantly deshielded compared to the neutral precursor.
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Differential Toxicity Assay (The "Gold Standard" Validation)
This protocol confirms the functional difference between the two compounds.
Materials:
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Mesencephalic dopaminergic neuronal culture (e.g., LUHMES or primary rat midbrain).
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[3H]-Dopamine (for uptake control).[2]
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Alamar Blue or MTT (for viability).
Workflow:
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Preparation: Plate cells and differentiate for 5-7 days.
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Treatment Groups:
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Control (Vehicle)
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MPP+ (10 µM)
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Pyrimidine Analog (10 µM and 100 µM)
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Incubation: 24 to 48 hours.
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Readout 1 (Viability): Perform MTT assay.
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Expected Result: MPP+ shows <50% viability. Pyrimidine analog shows >90% viability (comparable to control).
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Readout 2 (Uptake Competition - Optional): Pre-treat cells with Pyrimidine Analog (10 min) before adding [3H]-Dopamine.
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Expected Result: Pyrimidine analog blocks [3H]-Dopamine uptake, proving it interacts with DAT despite lacking toxicity.
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Scientific Significance & Applications
Structure-Activity Relationship (SAR) Insights
The lack of toxicity in the pyrimidine analog highlights that lipophilicity and specific charge distribution are non-negotiable requirements for Complex I inhibition.
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The Pyridine Nitrogen: The single nitrogen in MPP+ creates a specific dipole moment that aligns with the hydrophobic pocket of NADH dehydrogenase (Complex I).
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The Pyrimidine "Flaw": The second nitrogen in the pyrimidine ring increases polarity and withdraws electron density, disrupting the hydrophobic interaction required to block electron transfer at the Rotenone binding site.
Use in Drug Screening
When screening for DAT inhibitors (potential antidepressants or addiction treatments), researchers must ensure the candidate molecule is not neurotoxic.
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Positive Control: MPP+ (Toxic, binds DAT).
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Negative Control: Pyrimidine Analog (Non-toxic, binds DAT).
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Test Compound: If it mimics the Pyrimidine Analog profile, it is a safer candidate than if it mimics MPP+.
References
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Saporito, M. S., Heikkila, R. E., Youngster, S. K., Nicklas, W. J., & Geller, H. M. (1992).[3] Dopaminergic neurotoxicity of 1-methyl-4-phenylpyridinium analogs in cultured neurons: relationship to the dopamine uptake system and inhibition of mitochondrial respiration.[1][3][4] Journal of Pharmacology and Experimental Therapeutics, 260(3), 1400-1409.[1]
- Key Finding: Established that 1-methyl-4-phenylpyrimidinium binds DAT but is a weak mitochondrial inhibitor and is not neurotoxic.
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Heikkila, R. E., et al. (1985). Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) in the mouse: relationships between monoamine oxidase, MPTP uptake, and neurotoxicity. Life Sciences, 36(3), 231-236.
- Key Finding: Foundational work on the structural requirements for MPTP/MPP+ toxicity.
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Ramsay, R. R., & Singer, T. P. (1986). Energy-dependent uptake of N-methyl-4-phenylpyridinium, the neurotoxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, by mitochondria. Journal of Biological Chemistry, 261(17), 7585-7587.
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Key Finding: Defined the mitochondrial accumulation mechanism driven by transmembrane potential.[5]
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Sources
- 1. Dopaminergic neurotoxicity of 1-methyl-4-phenylpyridinium analogs in cultured neurons: relationship to the dopamine uptake system and inhibition of mitochondrial respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ - PMC [pmc.ncbi.nlm.nih.gov]
